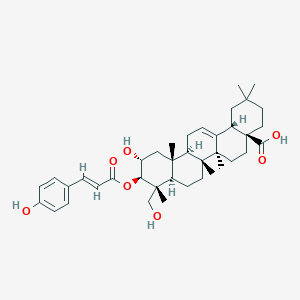

3-O-Coumaroylarjunolic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(4aS,6aR,6aS,6bR,8aR,9R,10R,11R,12aR,14bS)-11-hydroxy-9-(hydroxymethyl)-10-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H54O7/c1-34(2)17-19-39(33(44)45)20-18-37(5)26(27(39)21-34)12-13-30-35(3)22-28(42)32(36(4,23-40)29(35)15-16-38(30,37)6)46-31(43)14-9-24-7-10-25(41)11-8-24/h7-12,14,27-30,32,40-42H,13,15-23H2,1-6H3,(H,44,45)/b14-9+/t27-,28+,29+,30+,32-,35-,36-,37+,38+,39-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDHQMVKMQGQHJQ-YTYGKHDWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)OC(=O)C=CC6=CC=C(C=C6)O)O)C)C)C2C1)C)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)(C[C@H]([C@@H]([C@@]3(C)CO)OC(=O)/C=C/C6=CC=C(C=C6)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H54O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

634.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Whitepaper: Isolation, Structural Characterization, and Pharmacological Profiling of Pentacyclic Triterpenoids from Rhodomyrtus tomentosa Roots

Executive Summary

Rhodomyrtus tomentosa (Aiton) Hassk., a resilient shrub of the Myrtaceae family, is widely recognized for its rich repository of bioactive secondary metabolites. While historical pharmacognosy has heavily focused on the acylphloroglucinols (e.g., rhodomyrtone) extracted from its leaves, recent high-resolution phytochemical profiling has shifted attention to its root system. The roots serve as a prolific biosynthetic hub for a unique class of highly oxygenated pentacyclic triterpenoids [1].

As a Senior Application Scientist, I have structured this technical guide to provide drug development professionals and natural product chemists with a comprehensive blueprint. This document synthesizes the structural diversity of these root-derived triterpenoids, details the physicochemical causality behind their extraction protocols, and maps their emerging translational potential in oncology and neuropharmacology.

Chemical Profiling and Structural Diversity

The pentacyclic triterpenoids isolated from R. tomentosa roots predominantly feature oleanane , ursane , and taraxerane scaffolds. A defining chemotaxonomic signature of these root isolates is their high degree of hydroxylation (frequently at C-2, C-3, C-6, C-23, and C-29) and their propensity to form esters with phenolic acids (such as p-coumaric and ferulic acids) at the C-3 or C-23 positions [1, 2].

This structural complexity directly influences their steric hindrance, lipophilicity, and subsequent binding affinity to cellular targets.

Table 1: Key Pentacyclic Triterpenoids Isolated from R. tomentosa Roots

| Compound Name | Skeleton Type | Key Structural Features | Primary Biological Activity |

| Tomentoid A | Oleanane | Novel triterpenoid derivative | Cytotoxic (BGC823, SGC7901, SK-MEL-110) |

| Tomentoid B | Oleanane | Novel triterpenoid derivative | Cytotoxic (BGC823, SGC7901, SK-MEL-110) |

| Compound 1 * | Oleanane | 2α,3β,6β,23,29-pentahydroxy | Neuroprotective (PC12 cells) |

| 23-cis-p-coumaroyloxy-2α,3β-dihydroxyolean-12-en-28-oic acid | Oleanane | cis-coumaroyl ester at C-23 | Antioxidant / Structural Precursor |

| 3β-O-trans-ferulyl-2α,23-dihydroxyolean-12-en-28-oic acid | Oleanane | trans-ferulyl ester at C-3 | Antioxidant / Structural Precursor |

| Maslinic Acid | Oleanane | 2α,3β-dihydroxy | Anti-inflammatory / Cytotoxic |

| Arjunolic Acid | Oleanane | 2α,3β,23-trihydroxy | Broad-spectrum Antioxidant |

*Full IUPAC: 2α,3β,6β,23,29-pentahydroxyolean-12-en-28-oic acid [3].

Methodological Framework: Extraction and Isolation

The isolation of these highly oxygenated triterpenoids requires a meticulously designed, self-validating chromatographic workflow. The following protocol outlines the step-by-step methodology, emphasizing the thermodynamic and chemical causality behind each experimental parameter.

Phase 1: Matrix Disruption and Primary Extraction

-

Preparation: Air-dry and mechanically pulverize the R. tomentosa roots to a uniform particle size (e.g., 40-mesh).

-

Causality: Maximizing the surface-area-to-volume ratio ensures optimal solvent penetration and mass transfer kinetics.

-

-

Solvent Extraction: Extract the pulverized biomass with 95% Ethanol (or Methanol) at 50°C under continuous reflux for 3 cycles.

-

Causality: Short-chain alcohols possess a high dielectric constant, allowing them to efficiently disrupt the hydrogen-bonding networks within the cellulosic plant matrix. This solubilizes moderately polar triterpenoids and their glycosides while leaving behind highly non-polar structural biopolymers.

-

Phase 2: Liquid-Liquid Partitioning (Orthogonal Polarity)

-

Aqueous Suspension: Concentrate the crude alcoholic extract under reduced pressure and suspend the residue in distilled water.

-

Defatting: Partition the aqueous suspension with Petroleum Ether.

-

Causality: Petroleum ether acts as a highly non-polar sink, stripping away lipophilic waxes, chlorophylls, and sterols that would otherwise foul downstream chromatographic columns.

-

-

Target Enrichment: Partition the remaining aqueous phase with Ethyl Acetate (EtOAc).

-

Causality: EtOAc possesses the exact intermediate polarity required to selectively partition the oxygenated pentacyclic triterpenoids (aglycones and mono-esters) away from highly polar tannins and sugars left in the aqueous phase.

-

Phase 3: High-Resolution Chromatographic Purification

-

Normal-Phase Separation: Subject the EtOAc fraction to Silica Gel Column Chromatography, eluting with a step-gradient of Cyclohexane/EtOAc.

-

Causality: Silica gel separates molecules based on hydrogen-bonding capacity. Polyhydroxylated triterpenoids (like Compound 1) will elute later than less oxygenated variants (like maslinic acid).

-

-

Size-Exclusion Polishing: Pass active sub-fractions through a Sephadex LH-20 column (eluting with Methanol).

-

Causality:R. tomentosa is rich in polymeric polyphenols. Sephadex LH-20 utilizes size-exclusion and weak adsorption to irreversibly trap these large tannins, allowing the smaller triterpenoids to pass through.

-

-

Isomeric Resolution: Utilize Semi-Preparative Reversed-Phase C18 HPLC for final purification.

-

Causality: RP-HPLC resolves structurally identical isomers (e.g., cis vs. trans coumaroyl derivatives) based on subtle differences in hydrophobic surface area.

-

Self-Validation Checkpoint: At each partitioning step, Thin-Layer Chromatography (TLC) derivatized with vanillin-sulfuric acid must be performed. The appearance of distinct purple/blue bands confirms the successful enrichment of triterpenoid scaffolds, ensuring no target mass is lost to the waste fractions.

Workflow for the isolation of pentacyclic triterpenoids from R. tomentosa roots.

Pharmacological Mechanisms and Translational Potential

The pentacyclic triterpenoids from R. tomentosa roots demonstrate pleiotropic biological activities, making them highly attractive scaffolds for drug discovery.

Oncology: Targeted Cytotoxicity

The discovery of Tomentoids A and B marked a significant milestone in the phytochemical profiling of this species. In vitro assays have demonstrated that these compounds, alongside known derivatives like hederagenin, exhibit potent, dose-dependent inhibitory effects on several human tumor cell lines [2].

-

Target Cell Lines: Gastric carcinomas (BGC823, SGC7901) and human melanoma (SK-MEL-110).

-

Translational Insight: The presence of specific functional groups, such as the carboxylic acid at C-28 and hydroxyl configurations at C-2/C-3, are critical pharmacophores that govern their ability to induce cellular apoptosis and inhibit proliferation in these malignant phenotypes.

Neurology: Stress-Induced Neuroprotection

Beyond oncology, highly oxygenated oleanane triterpenoids have shown remarkable efficacy in neuropharmacology. Specifically, 2α,3β,6β,23,29-pentahydroxyolean-12-en-28-oic acid has been isolated and validated for its neuroprotective capabilities [3].

-

Mechanism: In PC12 cellular models (a standard proxy for neuronal differentiation and survival), this compound significantly attenuated cell death induced by high levels of corticosterone.

-

Translational Insight: Corticosterone-induced toxicity mimics the pathological cellular stress observed in chronic depression and neurodegenerative diseases. The ability of this polyhydroxylated triterpenoid to stabilize neuronal viability positions it as a promising lead compound for developing novel neuroprotective therapeutics.

Divergent pharmacological pathways of R. tomentosa root triterpenoids.

References

- Xiong, J., Huang, Y., Tang, Y., You, M., & Hu, J. (2013). Pentacyclic Triterpenoids from the Roots of Rhodomyrtus tomentosa. Chinese Journal of Organic Chemistry.

- Zhang, Y.-B., Li, W., Zhang, Z.-M., Chen, N.-H., Zhang, X.-Q., Jiang, J.-W., Wang, G.-C., & Li, Y.-L. (2016). Two New Triterpenoids from the Roots of Rhodomyrtus tomentosa. Chemistry Letters.

- Wang, H., et al. (2020). A new polyhydroxylated oleanane triterpenoid from the roots of Rhodomyrtus tomentosa.

Pharmacological Profile of 3-O-Coumaroylarjunolic Acid and Its Derivatives: Mechanisms, Efficacy, and Therapeutic Horizons

Executive Summary

Pentacyclic triterpenoids (PTs) have emerged as highly versatile scaffolds in modern drug discovery. Among these, arjunolic acid (AA) —an oleanane-type triterpenoid historically isolated from Terminalia arjuna and Hovenia dulcis—exhibits profound cardioprotective, anti-diabetic, and anti-neoplastic properties. Its naturally occurring ester derivative, 3-O-Coumaroylarjunolic acid , alongside synthetically optimized AA derivatives, represents a breakthrough in targeted pharmacological interventions.

This technical whitepaper synthesizes the latest mechanistic data, structural activity relationships (SAR), and validated experimental protocols surrounding 3-O-Coumaroylarjunolic acid and its advanced derivatives, providing a comprehensive guide for researchers and drug development professionals.

Molecular Architecture & Physicochemical Data

3-O-Coumaroylarjunolic acid is characterized by a rigid pentacyclic core modified with a coumaroyl moiety at the C-3 position. This specific esterification enhances its lipophilicity and cellular permeability compared to the parent arjunolic acid, allowing for superior interaction with intracellular kinase domains and nuclear receptors.

Quantitative Data Summary

| Property | Specification |

| Compound Name | 3-O-Coumaroylarjunolic acid |

| CAS Registry Number | 171864-20-3 |

| Molecular Formula | C₃₉H₅₄O₇ |

| Molecular Weight | 634.85 g/mol |

| Purity Standard | ≥ 97.0% (HPLC) |

| Primary Natural Sources | Hovenia dulcis, Hovenia acerba, Terminalia arjuna |

| Key Pharmacological Targets | TLR-4, Wnt/β-catenin, ROS, Cell Cycle (G0/G1) |

Core Pharmacodynamics: The "Why" and "How"

Oncology: ROS-Mediated Apoptosis and Cell Cycle Arrest

The anti-cancer efficacy of arjunolic acid derivatives is primarily driven by their ability to disrupt the cell cycle and induce oxidative stress in malignant cells.

-

Pancreatic Cancer (PANC-1): Advanced derivatives featuring an enal-modified pentameric A-ring have been shown to induce a profound, dose-dependent accumulation of cells in the G0/G1 phase. By halting the cell cycle, these compounds significantly inhibit the wound closure rate (metastatic migration) of PANC-1 cells. Furthermore, they exhibit synergistic cytotoxicity when co-administered with Gemcitabine, effectively lowering the required chemotherapeutic dose and minimizing off-target toxicity (2)[2].

-

Colorectal Cancer (HCT-116 & CT-26): Amide and ester derivatives of arjunolic acid trigger a rapid influx of Reactive Oxygen Species (ROS). Because cancer cells operate at a higher baseline of oxidative stress, this targeted ROS burst overwhelms their antioxidant buffering capacity, triggering intrinsic apoptotic pathways (3)[3].

Endocrinology: Reversing Meta-Inflammation in Type 2 Diabetes

In Type 2 Diabetes Mellitus (T2DM), excessive free fatty acids activate Pattern Recognition Receptors (PRRs), specifically Toll-like receptor 4 (TLR-4). This activation triggers a cascade through MyD88 and NF-κB, leading to pancreatic β-cell apoptosis and insulin resistance. Arjunolic acid derivatives act as potent modulators of this meta-inflammation. They directly downregulate the elevated levels of TLR-4, MyD88, and NF-κB, while simultaneously blocking aberrant canonical Wnt/β-catenin signaling. By neutralizing this inflammatory crosstalk, the derivatives restore insulin signaling pathways (upregulating IRS-1, PI3K, and pAkt), effectively reversing T2DM-induced pancreatic necrosis (4)[4].

Hepatology: Anti-Fibrotic Activity

3-O-Coumaroylarjunolic acid, isolated from Hovenia dulcis, demonstrates moderate to strong inhibitory effects against the proliferation of lipopolysaccharide (LPS)-activated rat hepatic stellate cells (HSC-T6). This positions the compound as a viable candidate for arresting the progression of hepatic fibrosis (5)[5].

Visualizing the Mechanistic Pathways

Fig 1. Dual modulatory pathways of 3-O-Coumaroylarjunolic acid in oncology and metabolism.

Validating Methodologies: Self-Validating Experimental Protocols

To ensure rigorous reproducibility, the following protocols are designed as self-validating systems. They incorporate internal causality checks to prevent false positives and ensure data integrity.

Protocol 1: Flow Cytometry for Cell Cycle Arrest (Propidium Iodide Staining)

Objective: Quantify G0/G1 phase arrest in PANC-1 cells treated with arjunolic acid derivatives. Causality Principle: Propidium Iodide (PI) intercalates stoichiometrically into nucleic acids. By removing RNA, the fluorescence intensity becomes directly proportional to the DNA content, allowing precise differentiation between 2n (G0/G1) and 4n (G2/M) states.

-

Cell Synchronization: Seed PANC-1 cells at 2×105 cells/well in 6-well plates. Starve in serum-free media for 12 hours.

-

Causality Check: Starvation forces all cells into the G0 phase, eliminating baseline heterogeneity and synchronizing the cellular response.

-

-

Treatment: Expose cells to the derivative (e.g., 0.5 μM, 1.0 μM, 1.88 μM) for 24 hours. Include a vehicle control (0.1% DMSO) and a positive control (Gemcitabine).

-

Harvest & Fixation: Trypsinize cells, wash with cold PBS, and fix dropwise in ice-cold 70% ethanol. Store at -20°C for at least 2 hours to permeabilize the nuclear membrane.

-

Staining: Resuspend the cell pellet in 500 μL PBS containing 50 μg/mL PI and 100 μg/mL RNase A. Incubate in the dark at 37°C for 30 minutes.

-

Causality Check: RNase A degrades RNA. Without this step, PI would bind to RNA, creating a false-positive rightward shift in fluorescence.

-

-

Acquisition & Validation: Analyze via flow cytometer (excitation 488 nm, emission 620 nm).

-

Validation Checkpoint: The Coefficient of Variation (CV) of the G1 peak in the vehicle control must be <5%. A CV >5% indicates instrument misalignment or poor staining, invalidating the run.

-

Protocol 2: Automated Western Blotting (Jess) for TLR-4/Wnt Crosstalk

Objective: Measure the downregulation of TLR-4, MyD88, and NF-κB in pancreatic tissue lysates. Causality Principle: Capillary-based automated western blotting eliminates the inconsistencies of traditional gel transfer, allowing for highly reproducible, picogram-level quantification of transient signaling proteins.

-

Lysate Preparation: Homogenize tissue in RIPA buffer supplemented with a 1X Protease/Phosphatase Inhibitor Cocktail.

-

Causality Check: Phosphatase inhibitors are critical to preserving transient phosphorylation states (e.g., p-JNK, pAkt) from rapid enzymatic degradation post-lysis.

-

-

Capillary Loading: Load 0.8 μg of total protein per well into the assay microplate alongside primary antibodies (Anti-TLR4, Anti-MyD88, Anti-β-actin) and HRP-conjugated secondary antibodies.

-

Multiplex Probing & Validation: Run the automated capillary electrophoresis program.

-

Validation Checkpoint: The system must co-probe for β-actin in the same capillary. If the chemiluminescent signal of β-actin deviates by >10% across any well, the system flags a loading error, and that specific data point must be mathematically normalized or rejected.

-

Fig 2. Standardized in vitro validation workflow for arjunolic acid derivatives.

Strategic Outlook

The pharmacological profile of 3-O-Coumaroylarjunolic acid and its synthetic analogs highlights a rare, multi-target paradigm. By simultaneously acting as an antagonist to meta-inflammatory pathways (TLR-4/Wnt) and an agonist for intrinsic apoptotic pathways in malignant cells, this PT scaffold bypasses the limitations of single-target therapies. Future drug development should focus on optimizing the bioavailability of the coumaroyl ester linkage and conducting long-term in vivo pharmacokinetic profiling.

References

- Design, synthesis, and biological evaluation of new arjunolic acid derivatives as anticancer agents - PMC Source: nih.gov

- Arjunolic acid modulate pancreatic dysfunction by ameliorating pattern recognition receptor and canonical Wnt pathway activation in type 2 diabetic rats Source: researchg

- Amide Derivative of Arjunolic Acid TA-1,4-BiP Enhances ROSmediated Apoptosis in Colorectal Cancer Cells Source: nih.gov

- Ceanothane- and lupane-type triterpene esters from the roots of Hovenia dulcis and their antiproliferative activity on HSC-T6 cells Source: researchg

- 3-O-Coumaroylarjunolic acid 97% | CAS: 171864-20-3 | AChemBlock Source: achemblock.com

Sources

- 1. 3-O-Coumaroylarjunolic acid 97% | CAS: 171864-20-3 | AChemBlock [achemblock.com]

- 2. Design, synthesis, and biological evaluation of new arjunolic acid derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amide Derivative of Arjunolic Acid TA-1,4-BiP Enhances ROSmediated Apoptosis in Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Literature Review and Technical Guide on the Cytotoxicity of 3-O-Coumaroylarjunolic Acid

Executive Summary

3-O-Coumaroylarjunolic acid (CAS: 171864-20-3; C39H54O7) is a naturally occurring pentacyclic triterpenoid ester isolated from medicinal flora such as Pseudotsuga brevifolia, Rhodomyrtus tomentosa, and Hovenia dulcis[1][2][3]. Structurally composed of an arjunolic acid backbone esterified with a p-coumaric acid moiety, this compound has garnered significant attention in oncological drug discovery. This whitepaper synthesizes the current structural pharmacology, mechanistic pathways, and standardized experimental protocols required to evaluate the cytotoxicity of 3-O-Coumaroylarjunolic acid and its parent derivatives.

Structural Pharmacology & Target Rationale

The cytotoxic efficacy of 3-O-Coumaroylarjunolic acid is fundamentally driven by its bipartite structure:

-

The Arjunolic Acid Core: The parent pentacyclic triterpenoid, arjunolic acid, is a well-documented cytotoxic agent. It exerts its primary anti-proliferative effects by disrupting the cellular membrane architecture of cancer cells and modulating intracellular oxidative stress[4].

-

The p-Coumaroyl Moiety: The esterification of the 3-hydroxyl group with p-coumaric acid significantly increases the molecule's lipophilicity. This structural modification enhances cellular uptake and membrane intercalation. Furthermore, coumaroyl derivatives are known to act as dual inhibitors of critical metabolic enzymes, such as ATP-citrate lyase (ACL) and acetyl-CoA carboxylase 1 (ACC1), which are often upregulated in malignant cells to support rapid lipid biosynthesis[1].

By combining membrane-disrupting capabilities with metabolic inhibition, 3-O-Coumaroylarjunolic acid presents a multi-targeted approach to inducing tumor cell death.

Mechanistic Causality: The Apoptotic Cascade

Triterpenoid esters do not merely act as non-specific toxins; they trigger a highly regulated apoptotic cascade. The cytotoxicity of 3-O-Coumaroylarjunolic acid is characterized by the following causal sequence:

-

Membrane Intercalation: The highly lipophilic nature of the compound allows it to insert into the lipid bilayers of cancer cells, causing localized membrane disruption[5].

-

Mitochondrial Depolarization: Membrane stress and the subsequent generation of Reactive Oxygen Species (ROS) lead to the upregulation of pro-apoptotic Bax proteins and the downregulation of anti-apoptotic Bcl-2. This imbalance collapses the mitochondrial membrane potential ( ΔΨm ).

-

Caspase Activation: The loss of mitochondrial integrity forces the release of Cytochrome C into the cytosol, assembling the apoptosome, activating Caspase-9, and ultimately executing cell death via Caspase-3 cleavage.

Triterpenoid-induced apoptotic signaling cascade triggered by 3-O-Coumaroylarjunolic acid.

Quantitative Efficacy: Comparative Cytotoxicity

To contextualize the potency of 3-O-Coumaroylarjunolic acid, it is essential to review the baseline cytotoxicity of its parent compound (Arjunolic acid) and closely related triterpenoids across various human and murine cancer cell lines[4][6].

| Compound | Cell Line | Tissue Origin | Assay Type | IC50 / Efficacy |

| Arjunolic Acid | EAC | Murine Ascites Carcinoma | Trypan Blue / MTT | 70% cell death at 100 µg/mL |

| Arjunolic Acid | DAL | Murine Lymphoma | Trypan Blue / MTT | 66% cell death at 100 µg/mL |

| Arjunolic Acid | A549 | Human Lung Adenocarcinoma | MTT | 82% cell death at 100 µg/mL |

| Arjunolic Acid | MCF-7 | Human Breast Adenocarcinoma | SRB Assay | IC50 ≈ 22.5 µg/mL |

| Arjunolic Acid | MDA-MB-231 | Human Triple-Negative Breast | SRB Assay | IC50 ≈ 25.4 µg/mL |

| 3-O-Coumaroylarjunolic Acid | HSC-T6 | Rat Hepatic Stellate Cells | SRB Assay | Dose-dependent anti-proliferative |

Data synthesized from literature on arjunolic acid and related Hovenia dulcis triterpene esters[3][7].

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the evaluation of 3-O-Coumaroylarjunolic acid must utilize orthogonal assays. The following self-validating protocols are designed to confirm both anti-proliferative activity and the specific mechanism of cell death.

Protocol A: Sulforhodamine B (SRB) Assay for Cell Viability

Rationale: Unlike the MTT assay, which relies on mitochondrial metabolic rates that can be artificially skewed by ROS-modulating triterpenoids, the SRB assay measures total cellular protein mass, providing a more stable readout for lipophilic compounds.

-

Cell Seeding: Seed target cells (e.g., MCF-7, A549) in 96-well plates at a density of 5×103 cells/well in 100 µL of complete media. Incubate for 24 hours at 37°C, 5% CO2 to allow for adherence.

-

Compound Treatment: Prepare a stock solution of 3-O-Coumaroylarjunolic acid in DMSO (final DMSO concentration < 0.1% to prevent vehicle toxicity). Treat cells with a concentration gradient (1 µM to 100 µM) for 48 hours.

-

Fixation: Gently add 50 µL of cold 50% Trichloroacetic acid (TCA) to each well. Causality note: Cold TCA instantly halts metabolism and precipitates proteins, locking the cellular state and preventing detachment during washing. Incubate at 4°C for 1 hour.

-

Staining: Wash plates 4 times with distilled water and air-dry. Add 100 µL of 0.4% SRB solution (dissolved in 1% acetic acid) to each well. Incubate for 30 minutes at room temperature.

-

Washing & Solubilization: Wash 4 times with 1% acetic acid to remove unbound dye. Solubilize the protein-bound dye using 200 µL of 10 mM unbuffered Tris base (pH 10.5) on a gyratory shaker for 10 minutes.

-

Quantification: Read absorbance at 515 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.

Protocol B: Annexin V-FITC / Propidium Iodide (PI) Flow Cytometry

Rationale: To prove that the reduction in protein mass (Protocol A) is due to apoptosis rather than necrosis, Annexin V binds to externalized phosphatidylserine (an early apoptotic marker), while PI stains the DNA of cells with compromised membranes (late apoptosis/necrosis).

-

Treatment & Harvesting: Treat cells with the calculated IC50 and 2×IC50 of 3-O-Coumaroylarjunolic acid for 24 hours. Harvest both floating and adherent cells (using enzyme-free dissociation buffer to preserve membrane integrity).

-

Washing: Wash the cell pellet twice with cold PBS and resuspend in 100 µL of 1X Annexin V Binding Buffer.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI. Incubate in the dark at room temperature for 15 minutes. Causality note: Light exposure must be minimized to prevent the photobleaching of the FITC fluorophore, which would result in false-negative apoptosis readings.

-

Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry. Gate for Annexin V+/PI- (early apoptosis) and Annexin V+/PI+ (late apoptosis).

Standardized in vitro workflow for evaluating triterpenoid cytotoxicity and apoptosis.

Conclusion & Future Perspectives

3-O-Coumaroylarjunolic acid represents a highly promising scaffold in the realm of natural product drug discovery. By combining the membrane-disrupting and ROS-modulating properties of arjunolic acid with the lipophilic, enzyme-inhibiting traits of a coumaroyl moiety, this compound effectively triggers the intrinsic apoptotic pathway in malignant cells. Future in vivo pharmacokinetic studies and structural-activity relationship (SAR) optimizations are critical next steps to transition this compound from a benchtop isolate to a viable chemotherapeutic lead.

References

-

Isolation, characterisation and cytotoxicity study of arjunolic acid from Terminalia arjuna. Natural Product Research (2012).[Link]

-

Structurally diverse terpenoids from Pseudotsuga brevifolia and their inhibitory effects against ACL and ACC1 enzymes. ResearchGate (2025).[Link]

-

Ceanothane- and lupane-type triterpene esters from the roots of Hovenia dulcis and their antiproliferative activity on HSC-T6 cells. ResearchGate (2025).[Link]

-

Cytoprotective Effect of Arjunolic Acid in Response to Sodium Fluoride Mediated Oxidative Stress and Cell Death via Necrotic Pathway. Toxicology in Vitro (2008).[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Isolation, characterisation and cytotoxicity study of arjunolic acid from Terminalia arjuna - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Comprehensive Physicochemical Profiling and Isolation Methodology of 3-O-Coumaroylarjunolic Acid

Target Audience: Analytical Chemists, Pharmacognosists, and Drug Development Professionals Document Type: Technical Guide & Analytical Whitepaper

Executive Summary

In the landscape of natural product drug discovery, pentacyclic triterpenoids represent a critical class of bioactive scaffolds. Among these, 3-O-Coumaroylarjunolic acid (CAS: 171864-20-3) stands out as a high-value, structurally complex secondary metabolite frequently isolated from botanical sources such as the peduncles of Hovenia acerba Lindl[1]. As a Senior Application Scientist, I have structured this guide to move beyond basic specifications, providing a deep dive into the causality behind its physicochemical behavior, structural validation, and the precise methodologies required for its isolation and analytical verification.

Structural Chemistry & Physicochemical Properties

To design effective extraction and assay protocols, one must first deconstruct the molecule. 3-O-Coumaroylarjunolic acid is a conjugate molecule consisting of two distinct domains:

-

The Triterpene Core: Arjunolic acid (2,3,23-trihydroxyolean-12-en-28-oic acid), a highly functionalized oleanane-type scaffold.

-

The Phenolic Ester: A trans-p-coumaric acid moiety attached via an ester linkage specifically at the C-3 hydroxyl position.

The esterification of the C-3 hydroxyl group is not merely a structural footnote; it is the primary driver of the compound's pharmacological utility. By masking one of the highly polar hydroxyl groups of the arjunolic acid core with a bulky, aromatic coumaroyl group, the molecule's lipophilicity (LogP) is significantly increased. This structural modification enhances cellular membrane permeability and alters its binding affinity toward lipophilic pockets in enzymatic targets (such as viral polymerases or bacterial proteases)[2][3].

Quantitative Data Summary

| Property | Specification | Analytical Relevance |

| IUPAC Name | (4aS,6aS...)-11-hydroxy-9-(hydroxymethyl)-10-(((E)-3-(4-hydroxyphenyl)acryloyl)oxy)...-picene-4a(2H)-carboxylic acid | Defines exact stereochemistry for NMR validation. |

| Molecular Formula | C39H54O7 | Essential for High-Resolution Mass Spectrometry (HRMS) isotopic pattern matching[4][5]. |

| Molecular Weight | 634.84 - 634.86 g/mol | Target mass for ESI-MS ( [M−H]− at ~633.8 m/z)[6][7]. |

| CAS Registry Number | 171864-20-3 | Primary identifier for reference standard procurement[4]. |

| Compound Class | Pentacyclic Triterpenoid Ester | Dictates the use of mid-polar to non-polar extraction solvents. |

Structure-Activity & Analytical Logic Pathway

The following diagram illustrates the logical relationship between the compound's structural domains and its resulting physicochemical and pharmacological properties.

Fig 1: Logical relationship between structural domains and physicochemical/biological outcomes.

Standardized Extraction and Isolation Protocol

Achieving >97.5% purity for 3-O-Coumaroylarjunolic acid requires a methodical approach that leverages its specific solubility profile[4]. Because the molecule contains both a non-polar triterpene backbone and a polar carboxylic acid/phenolic domain, solvent selection is critical.

Step-by-Step Methodology

Step 1: Matrix Preparation and Primary Extraction

-

Action: Pulverize the dried botanical source (e.g., Hovenia acerba peduncles) to a fine powder (40-mesh).

-

Solvent Selection: Extract using 80% Methanol (v/v) under sonication for 60 minutes at 40°C.

-

Causality: While pure ethyl acetate is excellent for aglycones, 80% methanol provides the widest selectivity range to penetrate the plant matrix and solubilize both free triterpenes and their esterified derivatives[1].

Step 2: Liquid-Liquid Partitioning (Fractionation)

-

Action: Concentrate the methanolic extract in vacuo to remove the methanol, leaving an aqueous suspension. Partition sequentially with Hexane (to remove waxes/lipids), followed by Ethyl Acetate (EtOAc).

-

Causality: 3-O-Coumaroylarjunolic acid will selectively partition into the EtOAc layer. The coumaroyl esterification makes it too lipophilic to remain in the aqueous layer, but polar enough (due to the -COOH and -OH groups) to avoid the hexane fraction.

Step 3: Chromatographic Enrichment

-

Action: Subject the dried EtOAc fraction to Silica Gel Column Chromatography. Elute with a gradient of Dichloromethane:Methanol (from 100:0 to 80:20).

-

Action: Pool fractions containing triterpenoid signatures (visualized via TLC using vanillin-sulfuric acid spray, heating to 105°C to reveal purple/blue spots).

Step 4: Preparative HPLC Isolation

-

Action: Resolve the enriched fractions using a Preparative C18 Column (e.g., 250 mm × 21.2 mm, 5 µm).

-

Mobile Phase: Isocratic elution using Acetonitrile:Water (containing 0.1% Formic Acid) at a 65:35 ratio.

-

Causality: The 0.1% formic acid suppresses the ionization of the C-28 carboxylic acid on the arjunolic acid core, ensuring the molecule remains in its neutral state. This prevents peak tailing and ensures sharp, reproducible retention times.

Fig 2: Step-by-step extraction and chromatographic isolation workflow.

Analytical Validation: A Self-Validating System

To ensure absolute trustworthiness in your isolation or procurement of 3-O-Coumaroylarjunolic acid, the analytical protocol must be self-validating. Relying on a single metric (like retention time) is insufficient. We employ a dual-orthogonal validation approach:

Photodiode Array (PDA/DAD) UV Profiling

Because the molecule is a conjugate, it must exhibit a specific dual-wavelength signature:

-

205-210 nm: Characteristic end-absorption of the triterpene oleanane double bond ( Δ12 ).

-

310-315 nm: Strong absorption peak corresponding to the conjugated π -system of the trans-p-coumaroyl moiety.

-

Self-Validation: If a peak elutes with the correct mass but lacks the 310 nm absorbance, the ester bond has hydrolyzed, and you are detecting free arjunolic acid.

LC-ESI-MS/MS Fragmentation Mechanics

Mass spectrometry should be performed in Negative Electrospray Ionization (ESI-) mode due to the readily ionizable carboxylic acid and phenolic hydroxyl groups.

-

Precursor Ion: The deprotonated molecule [M−H]− will appear at m/z 633.8 .

-

Diagnostic MS2 Fragments: Applying collision-induced dissociation (CID) will predictably cleave the ester bond at C-3.

-

You will observe a massive fragment at m/z 487.3 , representing the intact arjunolic acid core [M−Coumaroyl−H]− .

-

A secondary fragment at m/z 163.0 confirms the presence of the cleaved coumaric acid moiety.

-

-

Self-Validation: The simultaneous presence of the 633.8 parent ion and the 487.3 / 163.0 daughter ions provides absolute, sequence-specific confirmation of the 3-O-coumaroyl linkage.

References

-

ALB Materials Inc. "171864-20-3 | 3-O-Coumaroylarjunolic acid - Reference Standard Supplier". albtechnology.com. Available at:[Link]

-

Taylor & Francis. "Major chemical constituents and antioxidant activities of different extracts from the peduncles of Hovenia acerba Lindl". tandfonline.com. Available at: [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. CAS 31297-79-7 | Arjunetin [phytopurify.com]

- 3. 3-beta-O-(trans-p-Coumaroyl)maslinic acid | CAS:35482-91-8 | Manufacturer ChemFaces [chemfaces.com]

- 4. 171864-20-3 | 3-O-Coumaroylarjunolic acid [albtechnology.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. targetmol.com [targetmol.com]

- 7. Bayogenin | CAS:6989-24-8 | Manufacturer ChemFaces [chemfaces.com]

Therapeutic Potential of 3-O-Coumaroylarjunolic Acid in Cardiology: A Dual-Pharmacophore Approach to Myocardial Protection

Executive Summary

The development of targeted therapeutics for complex cardiovascular pathologies—such as ischemia-reperfusion (I/R) injury, doxorubicin-induced cardiotoxicity, and heart failure—is frequently hindered by the multifactorial nature of these diseases. Single-target agents often fail to arrest the concurrent cascades of oxidative stress, sterile inflammation, and fibrotic remodeling.

3-O-Coumaroylarjunolic acid (3-O-CA) (CAS: 171864-20-3)[1][2], a natural triterpene ester isolated from the peduncles of Hovenia acerba and Hovenia dulcis[3][4], represents a paradigm shift in phytopharmacology. Structurally, it is a bifunctional molecule comprising an arjunolic acid backbone esterified at the 3-O position with a p-coumaric acid moiety. This whitepaper elucidates the mechanistic rationale, pharmacokinetic advantages, and self-validating experimental protocols for evaluating 3-O-CA as a next-generation cardioprotective agent.

Molecular Architecture & Pharmacodynamics: The Causality of Esterification

The therapeutic superiority of 3-O-CA over its parent compounds lies in its molecular architecture. Free arjunolic acid, while a potent genomic modulator, suffers from limited membrane permeability. The esterification with a coumaroyl moiety significantly increases the molecule's partition coefficient (LogP).

This structural modification drives two critical pharmacokinetic advantages:

-

Enhanced Mitochondrial Partitioning: The increased lipophilicity facilitates rapid partitioning into the sarcolemma and the outer mitochondrial membrane, precisely where reactive oxygen species (ROS) generation is highest during ischemic events.

-

Dual-Action Pharmacodynamics: Upon cellular entry, the molecule functions synergistically. The p-coumaroyl moiety acts as an immediate, sacrificial electron donor to neutralize superoxide anions[5]. Concurrently, the arjunolic acid core exerts delayed, genomic effects by interacting with cytosolic signaling complexes to downregulate pro-inflammatory and pro-oxidative transcription[6].

Mechanistic Pathways in Myocardial Protection

Oxidative Stress & Mitochondrial Dynamics

During myocardial infarction or doxorubicin exposure, the initial burst of oxidative stress overwhelms endogenous antioxidant defenses. 3-O-CA addresses this biphasically. The coumaroyl moiety directly scavenges free radicals, preventing lipid peroxidation and the subsequent opening of the mitochondrial permeability transition pore (mPTP)[5]. Simultaneously, the arjunolic acid core inhibits the serine phosphorylation of p47(phox) , a critical cytosolic subunit of NADPH oxidase, thereby choking off the enzymatic production of ROS at the source[6].

The Inflammatory Axis: TLR4/MyD88 and Macrophage Polarization

Sterile inflammation following cardiac injury is driven by damage-associated molecular patterns (DAMPs). Arjunolic acid has been proven to downregulate the MyD88-dependent Toll-like receptor 4 (TLR4) pathway, preventing NF-κB translocation and the subsequent cytokine storm (IL-1β, IL-18)[6][7].

Crucially, the p-coumaric acid moiety uniquely upregulates indoleamine 2,3-dioxygenase (IDO) . This enzymatic upregulation drives the phenotypic switch of infiltrating macrophages from the pro-inflammatory M1 state to the reparative M2 state during ischemia/reperfusion, facilitating tissue repair rather than fibrotic scarring[8].

Anti-Fibrotic & Hypertrophic Remodeling

In models of pressure overload and heart failure, arjunolic acid directly reduces elevated levels of carbonic anhydrase II, a recognized marker and driver of cardiac hypertrophy[6]. Furthermore, the coumaroyl component modulates miR-146a activity, suppressing hypertrophic signaling and reducing lactate dehydrogenase (LDH) leakage from stressed cardiomyocytes[7].

Dual-pharmacophore signaling pathway of 3-O-CA in cardiomyocytes and macrophages.

Quantitative Pharmacological Targets

The following table synthesizes the comparative pharmacological targets of the parent compounds to illustrate the synergistic potential of the intact 3-O-CA molecule.

| Compound | Primary Target / Mechanism | Pharmacological Effect | Experimental Model | Ref. |

| Arjunolic Acid | TLR4 / MyD88 Pathway | Suppresses NF-κB, reduces IL-1β / IL-18 | LPS-stimulated H9c2 cells | [6] |

| Arjunolic Acid | p47(phox) / Carbonic Anhydrase II | Inhibits ROS generation, prevents hypertrophy | Aortic constriction (In vivo) | [6] |

| p-Coumaric Acid | Indoleamine 2,3-dioxygenase (IDO) | Promotes M1 to M2 macrophage polarization | Ischemia/Reperfusion (In vivo) | [8] |

| p-Coumaric Acid | miR-146a / Free Radicals | Direct ROS scavenging, reduces LDH leakage | Isoproterenol / DOX toxicity | [5][7][9] |

| 3-O-CA (Synthesized) | Dual-Target (Mitochondria + Cytosol) | Immediate ROS quenching + Genomic suppression | Translational Cardiology | [3][4] |

Experimental Protocols: Self-Validating Systems

To rigorously evaluate the efficacy of 3-O-CA, experimental designs must move beyond simple observation and employ self-validating causality loops. The following protocols utilize specific inhibitors to decouple the molecule's dual mechanisms.

Protocol 1: Decoupling Direct ROS Scavenging from Genomic Antioxidant Effects

Objective: To prove that 3-O-CA acts via both immediate chemical scavenging (coumaroyl) and delayed transcriptional regulation (arjunolic). Causality Rationale: By pre-treating cells with Actinomycin D (a transcription inhibitor), we block the de novo synthesis of endogenous antioxidant enzymes (SOD/CAT). Any residual reduction in ROS following 3-O-CA administration must therefore be attributed to the direct chemical scavenging action of the coumaroyl moiety.

Methodology:

-

Cell Culture: Seed H9c2 cardiomyoblasts in 6-well plates and serum-starve for 12 hours to synchronize the cell cycle.

-

Transcriptional Blockade: Pre-treat the experimental cohort with Actinomycin D (1 μg/mL) for 1 hour.

-

Drug Administration: Administer 3-O-CA (10 μM, 20 μM, 50 μM) for 4 hours.

-

Stress Induction: Induce acute oxidative stress using Isoproterenol (100 μM) for 2 hours[9].

-

Multiparametric Flow Cytometry: Stain cells concurrently with DCFDA (to measure cytosolic ROS) and MitoSOX Red (to measure mitochondrial superoxide).

-

Data Analysis: Calculate the differential fluorescence. The gap in ROS suppression between the Actinomycin D (+) and (-) groups quantifies the specific genomic contribution of the arjunolic acid core.

Workflow decoupling direct ROS scavenging from genomic antioxidant effects.

Protocol 2: Validating IDO-Dependent M1/M2 Macrophage Polarization

Objective: Confirm that the coumaroyl moiety of 3-O-CA drives M2 polarization specifically via the IDO pathway[8]. Causality Rationale: If co-administration of 1-Methyltryptophan (1-MT), a specific IDO inhibitor, abolishes the M2 phenotypic shift, the cardioprotective immune modulation is strictly IDO-dependent.

Methodology:

-

Isolation: Harvest Bone Marrow-Derived Macrophages (BMDMs) from murine femurs.

-

Stimulation: Induce the M1 phenotype using LPS (100 ng/mL) and IFN-γ (20 ng/mL).

-

Treatment: Treat with 3-O-CA (20 μM) with or without 1-MT (1 mM).

-

Quantification: Utilize flow cytometry to quantify the ratio of CD86-positive cells (M1 marker) to CD206-positive cells (M2 marker).

Future Perspectives in Drug Development

While the pharmacodynamics of 3-O-CA are highly promising, its clinical translation faces challenges inherent to complex triterpenoids—primarily poor aqueous solubility. Future drug development efforts must focus on advanced formulation strategies. Utilizing the arjunolic acid core's known capability to function as an organogelator, researchers can design self-assembling nanocarriers or lipid-based delivery systems to enhance the bioavailability of 3-O-CA for systemic intravenous administration during acute myocardial infarction.

Sources

- 1. 171864-20-3 | 3-O-Coumaroylarjunolic acid [albtechnology.com]

- 2. 3-O-Coumaroylarjunolic acid 97% | CAS: 171864-20-3 | AChemBlock [achemblock.com]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. phcogres.com [phcogres.com]

- 6. Cardioprotective effects of arjunolic acid in LPS-stimulated H9C2 and C2C12 myotubes via the My88-dependent TLR4 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. tandfonline.com [tandfonline.com]

- 9. Cardioprotective effects of p-coumaric acid on tachycardia, inflammation, ion pump dysfunction, and electrolyte imbalance in isoproterenol-induced experimental myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Isolation and Purification of 3-O-Coumaroylarjunolic Acid Using Advanced Column Chromatography

Overview and Scientific Rationale

3-O-Coumaroylarjunolic acid (CAS: 171864-20-3) is a bioactive pentacyclic triterpenoid derivative characterized by an arjunolic acid backbone (an oleanane-type triterpene with hydroxyl groups at C-2, C-3, and C-23) esterified at the 3-OH position with a coumaroyl moiety[1]. This compound has garnered significant interest in drug development due to its antioxidant, anti-inflammatory, and neuroprotective potential, and is naturally found in botanical sources such as the roots of Rhodomyrtus tomentosa[2] and the peduncles of Hovenia acerba[3].

The Causality of the Separation Strategy

Isolating a specific triterpene ester from a complex botanical matrix requires exploiting its unique physicochemical properties.

-

Solvent Partitioning : The hydrophobic pentacyclic core combined with the moderately polar hydroxyl and coumaroyl groups gives the molecule an intermediate polarity. During liquid-liquid extraction, it preferentially partitions into ethyl acetate (EtOAc), leaving highly non-polar lipids in hexane and highly polar saponins (glycosides) in the aqueous/n-butanol layer[3].

-

Orthogonal Chromatography : A single chromatographic mode is rarely sufficient for high-purity isolation.

-

Normal Phase (Silica Gel) separates compounds based on polar functional groups.

-

Reversed-Phase (ODS/C18) separates based on the hydrophobic bulk of the triterpene skeleton.

-

Size/Affinity Exclusion (Sephadex LH-20) provides a final polishing step. The Sephadex matrix exhibits π−π interactions with the aromatic ring of the coumaroyl group, effectively separating it from co-eluting non-aromatic triterpenes.

-

Experimental Workflow

Isolation workflow of 3-O-Coumaroylarjunolic acid from botanical sources.

Materials and Reagents

-

Botanical Source : Dried roots of Rhodomyrtus tomentosa[2].

-

Stationary Phases :

-

Silica gel (100–200 mesh for primary fractionation; 200–300 mesh for secondary)

-

ODS (Octadecylsilane, C18) reversed-phase silica (50 µm)

-

Sephadex LH-20 (Cytiva)

-

-

Solvents (Analytical/HPLC Grade) : Hexane, Chloroform (CHCl₃), Ethyl Acetate (EtOAc), Methanol (MeOH), Ethanol (EtOH), Ultrapure Water (H₂O).

-

Visualization Reagents : 10% Sulfuric acid (H₂SO₄) in ethanol.

Step-by-Step Isolation Protocol

Phase 1: Extraction and Liquid-Liquid Partitioning

-

Maceration : Pulverize 5.0 kg of dried Rhodomyrtus tomentosa roots. Extract with 95% EtOH (3 × 15 L) at room temperature for 72 hours per cycle[2].

-

Concentration : Combine the extracts and evaporate the solvent under reduced pressure at 45°C to yield a crude ethanolic extract.

-

Partitioning : Suspend the crude extract in 2 L of warm H₂O. Partition sequentially with Hexane (3 × 2 L) to remove waxes/lipids, followed by EtOAc (3 × 2 L).

-

Recovery : Dry the EtOAc fraction over anhydrous Na₂SO₄ and concentrate in vacuo. This fraction contains the enriched pentacyclic triterpenoids[2].

Phase 2: Primary Fractionation (Normal Phase Silica Gel)

-

Column Packing : Slurry-pack a glass column with 100–200 mesh silica gel using CHCl₃.

-

Loading : Dissolve the EtOAc fraction in a minimal amount of CHCl₃ and load it onto the column bed.

-

Elution : Elute using a step gradient of CHCl₃:MeOH (100:0 → 95:5 → 90:10 → 80:20 v/v).

-

Fraction Collection : Collect 500 mL fractions. Monitor via Thin Layer Chromatography (TLC).

Phase 3: Orthogonal Purification (Reversed-Phase ODS)

Rationale: Normal phase chromatography often leaves 3-O-Coumaroylarjunolic acid co-eluting with other triterpenes of similar polarity (e.g., maslinic acid derivatives). Switching to a hydrophobic ODS phase resolves these based on molecular volume and lipophilicity.

-

Preparation : Pool the target fractions from Phase 2 and evaporate. Dissolve in a small volume of MeOH.

-

Chromatography : Load onto an ODS (C18) column. Elute with a gradient of MeOH:H₂O (50:50 → 70:30 → 90:10 → 100:0 v/v).

-

Target Elution : 3-O-Coumaroylarjunolic acid typically elutes in the 70–80% MeOH range due to the balance of its hydrophobic core and polar ester groups.

Phase 4: Final Polishing (Sephadex LH-20)

-

Loading : Apply the enriched ODS fraction to a Sephadex LH-20 column pre-equilibrated with 100% MeOH.

-

Elution : Elute isocratically with MeOH. The π−π interactions between the Sephadex matrix and the coumaroyl aromatic ring will delay its elution relative to non-aromatic triterpenes, yielding the highly purified compound[2].

Separation Principle Diagram

Orthogonal separation principles for triterpenoid purification.

Quantitative Data Presentation

The table below summarizes the expected progression of purity and the specific separation mechanisms utilized at each stage of the protocol.

| Purification Stage | Stationary Phase | Mobile Phase System | Separation Mechanism | Expected Purity (%) |

| Crude Partitioning | Liquid-Liquid | H₂O / EtOAc | Differential Solubility | < 10% |

| Primary Fractionation | Silica Gel (Normal) | CHCl₃ : MeOH (Gradient) | Adsorption (Polarity) | 30 - 40% |

| Secondary Purification | ODS (C18) | MeOH : H₂O (Gradient) | Hydrophobic Partitioning | 75 - 85% |

| Final Polishing | Sephadex LH-20 | 100% MeOH | Size Exclusion & π−π | > 95% |

Quality Control & Self-Validating Systems

To ensure the trustworthiness of the isolation, the protocol must be self-validating. Implement the following analytical checks:

-

TLC Visualization : Spot fractions on pre-coated silica gel GF254 plates. Spray with 10% H₂SO₄ in ethanol and heat to 105°C for 2–3 minutes. Triterpenes will reliably develop a distinct purple/red coloration, confirming the presence of the oleanane backbone.

-

UV-Vis Monitoring (HPLC-DAD) : The coumaroyl moiety exhibits a strong, characteristic UV absorption maximum at ~310–320 nm . Monitoring fractions at 320 nm allows you to specifically track the esterified triterpene and differentiate it from unesterified arjunolic acid (which lacks strong UV chromophores)[3].

-

Mass Spectrometry (LC-MS) : Run the purified compound in ESI negative mode. The molecular formula is C₃₉H₅₄O₇ (MW: 634.84)[1]. Look for the deprotonated pseudomolecular ion [M-H]⁻ at m/z 633.8 [3].

-

NMR Spectroscopy : Final structural confirmation should be achieved via ¹H-NMR and ¹³C-NMR. Key diagnostic signals include the multiple methyl singlets of the triterpene core, the olefinic proton (H-12) characteristic of oleanane triterpenes, and the trans-olefinic protons of the coumaroyl group (appearing as two doublets with a large coupling constant, J ≈ 16 Hz)[2].

References

-

Peng, H., et al. (2018). Major chemical constituents and antioxidant activities of different extracts from the peduncles of Hovenia acerba Lindl. International Journal of Food Properties, 21(1), 2133-2148. Available at:[Link]

-

Xiong, J., Huang, Y., Tang, Y., You, M., & Hu, J. (2013). Pentacyclic Triterpenoids from the Roots of Rhodomyrtus tomentosa. Chinese Journal of Organic Chemistry, 33(6), 1304-1308. Available at:[Link]

-

MedChemExpress (MCE). 3-O-Coumaroylarjunolic acid Product Data Sheet (CAS: 171864-20-3). Available at:[Link]

Sources

1H and 13C NMR spectral data analysis of 3-O-Coumaroylarjunolic acid

Topic: 1H and 13C NMR Spectral Data Analysis of 3-O-Coumaroylarjunolic Acid Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Structural Dynamics

3-O-Coumaroylarjunolic acid (CAS: 171864-20-3) is a complex pentacyclic triterpenoid derivative characterized by an oleanane skeleton (arjunolic acid core) esterified at the C-3 position with a p-coumaroyl moiety. The structural elucidation of this molecule presents specific analytical challenges due to the dense overlapping of aliphatic signals in the 0.8–2.0 ppm region and the stereochemical nuances of its highly oxygenated A-ring (2 α , 3 β , 23-trihydroxy substitution pattern).

This application note provides a self-validating, step-by-step NMR methodology designed to unambiguously assign the 1H and 13C resonances of 3-O-Coumaroylarjunolic acid, establish the exact site of esterification, and confirm the stereochemistry of the molecule using 1D and 2D NMR techniques.

Experimental Methodology: Self-Validating NMR Protocols

To ensure uncompromising data integrity, the following protocol embeds causality and self-validation at every step.

Sample Preparation & Solvent Optimization

-

Causality: Arjunolic acid derivatives possess multiple hydrogen-bond donors (hydroxyls at C-2, C-23, and the p-coumaroyl C-4'', plus a C-28 carboxylic acid). Using non-polar solvents like Chloroform-d (CDCl3) often leads to micelle formation, severe line broadening, or complete insolubility. Pyridine-d5 is the optimal solvent as it disrupts intermolecular hydrogen bonding, yielding sharp, highly resolved peaks 1[1].

-

Protocol: Dissolve 15–20 mg of 3-O-Coumaroylarjunolic acid in 0.6 mL of 100% Pyridine-d5.

-

Self-Validation Check: Visually inspect the NMR tube. The solution must be completely optically clear. If any turbidity is observed, filter the sample through a 0.22 μm PTFE syringe filter. Turbidity destroys magnetic field homogeneity, invalidating subsequent 2D acquisitions.

Instrumental Parameters & Acquisition

-

Causality: The quaternary carbons (C-28, C-1', C-1'') require sufficient time to return to thermal equilibrium. A short relaxation delay will result in these critical diagnostic peaks disappearing into the baseline.

-

Protocol:

-

1H NMR (600 MHz): Spectral width = 12 ppm, Number of Scans (NS) = 16, Relaxation Delay (D1) = 2.0 s.

-

13C NMR (150 MHz): Spectral width = 220 ppm, NS = 1024 to 2048, D1 = 2.5 s (minimum).

-

2D HMBC: Optimized for long-range heteronuclear coupling ( nJCH = 8 Hz).

-

-

Self-Validation Check: After locking and shimming, measure the full width at half maximum (FWHM) of the residual Pyridine-d5 solvent peak ( δ 7.19 or 8.71 ppm). Proceed to 2D acquisition only if the FWHM is < 1.0 Hz.

Data Processing Workflow

-

Protocol: Apply a zero-filling factor of 2 in both dimensions for 2D datasets. Use a squared sine-bell apodization window shifted by 90° (SSB=2) in F1 and F2 for COSY and HSQC.

-

Causality: This specific apodization minimizes the broad tails of Lorentzian lines, artificially enhancing resolution. This is critical for differentiating the overlapping triterpenoid methyl singlets (C-24, 25, 26, 27, 29, 30) clustered between 0.90 and 1.30 ppm.

Spectral Data Analysis & Interpretation

A-Ring Stereochemistry Assignment

The oleanane A-ring of arjunolic acid features a 2 α , 3 β , 23-trihydroxy configuration. In a standard chair conformation, the 2 α -OH and 3 β -OH are both equatorial, forcing the corresponding protons (H-2 and H-3) into axial positions. According to the Karplus equation, a trans-diaxial dihedral angle (~180°) results in a large scalar coupling. The observation of H-3 as a distinct doublet at δ 5.35 with J=9.5 Hz validates the β -equatorial position of the ester, while H-2 appears as a multiplet (ddd) at δ 4.10 due to coupling with H-3 and the C-1 methylene protons 2[2].

Ester Linkage & Coumaroyl Dynamics

To prove that the p-coumaroyl group is attached at C-3 and not C-2 or C-23, inspect the HMBC spectrum. A strong cross-peak between the H-3 resonance ( δ 5.35) and the coumaroyl carbonyl C-1' ( δ 168.2) unambiguously establishes the linkage 3[3]. Furthermore, the trans (E) geometry of the coumaroyl double bond is confirmed by the large vicinal coupling constant ( J=16.0 Hz) between the olefinic protons H-2' and H-3' [[4]](4].

Table 1: Consolidated 1H and 13C NMR Spectral Data

Data recorded at 600 MHz (1H) and 150 MHz (13C) in Pyridine-d5 at 298 K. Chemical shifts ( δ ) are in ppm.

| Position | 13C δ (ppm) | 1H δ (ppm), Multiplicity, J (Hz) | Diagnostic Significance |

| Arjunolic Core | |||

| 2 | 68.8 | 4.10 (ddd, J=11.0, 9.5, 4.5) | Axial proton; indicates equatorial 2 α -OH. |

| 3 | 82.1 | 5.35 (d, J=9.5) | Downfield shift confirms C-3 esterification site. |

| 12 | 122.8 | 5.45 (br t, J=3.5) | Characteristic oleanane alkene proton. |

| 13 | 144.9 | - | Quaternary alkene carbon. |

| 23 | 66.5 | 3.65 (d, J=11.0), 4.05 (d, J=11.0) | AB system of the C-23 hydroxymethyl group. |

| 24 | 14.2 | 1.05 (s) | Axial methyl group at C-4. |

| 28 | 180.5 | - | Carboxylic acid carbonyl. |

| Coumaroyl Moiety | |||

| 1' (C=O) | 168.2 | - | HMBC target for H-3 to confirm linkage. |

| 2' ( α ) | 115.8 | 6.55 (d, J=16.0) | Trans geometry of the propenoic chain. |

| 3' ( β ) | 145.6 | 7.95 (d, J=16.0) | Highly deshielded due to conjugation. |

| 1'' (ipso) | 126.8 | - | Aromatic quaternary carbon. |

| 2'', 6'' (ortho) | 131.2 | 7.65 (d, J=8.5) | AA'BB' aromatic system. |

| 3'', 5'' (meta) | 116.8 | 7.15 (d, J=8.5) | AA'BB' aromatic system. |

| 4'' (para-OH) | 161.4 | - | Oxygenated aromatic carbon. |

(Note: Aliphatic methylene/methine envelope (C-1, 5-11, 14-22) and remaining methyls (C-25, 26, 27, 29, 30) resonate between 0.90–2.10 ppm and 17.0–48.0 ppm, assigned via HSQC/HMBC).

Mechanistic Workflow Diagram

Figure 1: NMR workflow for structural elucidation of 3-O-Coumaroylarjunolic acid.

References

-

[2] Design, synthesis, and biological evaluation of new arjunolic acid derivatives as anticancer agents. RSC Advances. URL:

-

[3] 3-beta-O-(trans-p-Coumaroyl)maslinic acid | CAS:35482-91-8. ChemFaces. URL:

-

[1] Isolation and Elucidation of Three Triterpenoids and Its Antimycobacterial Activity of Terminalia Avicennioides. SciSpace. URL:

-

[4] Scatter plot of the 13 C NMR chemical shift/ppm of C atoms bearing phenolic OH group. ResearchGate. URL:

Sources

Guide to the Preparation and Handling of 3-O-Coumaroylarjunolic Acid Stock Solutions in DMSO

An Application Note for Researchers and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of 3-O-Coumaroylarjunolic acid in Dimethyl Sulfoxide (DMSO). As a natural triterpenoid of interest in biomedical research, ensuring the integrity and accurate concentration of 3-O-Coumaroylarjunolic acid is paramount for generating reproducible experimental data. This guide emphasizes the rationale behind each step, from initial dissolution to long-term storage and the preparation of working solutions for biological assays. Adherence to these protocols will mitigate common issues such as compound precipitation, degradation, and solvent-induced cytotoxicity, thereby ensuring the reliability and validity of research outcomes.

Introduction: The Importance of a Validated Stock Solution

3-O-Coumaroylarjunolic acid is a natural triterpene compound investigated for various pharmacological activities.[1] In preclinical and in vitro research, the ability to create a stable, concentrated stock solution is the foundational step for all subsequent experiments. Dimethyl Sulfoxide (DMSO) is a powerful, polar aprotic solvent widely used for this purpose due to its exceptional ability to dissolve a broad spectrum of organic molecules, including complex natural products.[2][3]

However, the unique properties of both the compound and the solvent necessitate a carefully controlled preparation process. Improper handling can lead to inaccurate concentrations, compound degradation, or precipitation upon dilution into aqueous assay media. This application note serves as an authoritative guide, explaining the causality behind each procedural choice to establish a self-validating system for your research.

Compound & Solvent: Key Physicochemical Data

A precise understanding of the materials is critical for accurate preparation. The following table summarizes essential data for 3-O-Coumaroylarjunolic acid and DMSO.

| Parameter | 3-O-Coumaroylarjunolic Acid | Dimethyl Sulfoxide (DMSO) |

| CAS Number | 171864-20-3[4] | 67-68-5[5] |

| Molecular Formula | C₃₉H₅₄O₇ | C₂H₆OS |

| Molecular Weight (MW) | 634.84 g/mol [1] | 78.13 g/mol |

| Appearance | Solid (typically white to off-white) | Clear, colorless liquid[6] |

| Key Properties | Natural Triterpenoid | Hygroscopic, absorbs moisture from the air[7] |

| Recommended Solvent | DMSO, Ethanol, DMF[8] | Miscible with water and many organic solvents[3] |

Safety & Handling: A Non-Negotiable Priority

Before beginning any work, a thorough risk assessment is mandatory. Both the compound and the solvent require careful handling in a controlled laboratory environment.

-

3-O-Coumaroylarjunolic Acid: As with any investigational compound, the full toxicological profile may not be known. It should be handled inside a chemical fume hood or with appropriate local exhaust ventilation. Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and safety glasses, is required.

-

Dimethyl Sulfoxide (DMSO): DMSO is an excellent solvent that can readily penetrate the skin and may carry dissolved substances with it.[5] Therefore, it is critical to prevent all skin contact. It can also cause skin and serious eye irritation.[5]

-

ALWAYS wear double-layered nitrile gloves and safety glasses when handling DMSO.

-

Handle DMSO exclusively within a chemical fume hood to avoid inhaling vapors.[5]

-

Use only high-purity, anhydrous (≤0.2% water) DMSO, as its hygroscopic nature can lead to the absorption of atmospheric water, potentially affecting compound stability.[7][9]

-

Experimental Protocol: Master Stock Solution (10 mM)

This protocol details the preparation of a 10 mM master stock solution, a common starting concentration for serial dilutions.

Required Materials & Equipment

-

3-O-Coumaroylarjunolic acid (solid powder)

-

Anhydrous, high-purity DMSO (e.g., ≥99.9%)

-

Calibrated analytical balance (readable to 0.01 mg)

-

Sterile, amber glass vial or clear vial wrapped in aluminum foil

-

Sterile, polypropylene microcentrifuge tubes (for aliquots)

-

Positive displacement pipette or standard pipette with low-retention tips

-

Vortex mixer

-

Bath sonicator

Workflow for Master Stock Preparation

Caption: Workflow for preparing a 10 mM stock solution.

Step-by-Step Methodology

-

Calculation: Determine the mass of 3-O-Coumaroylarjunolic acid required. To prepare 1 mL of a 10 mM stock solution:

-

Mass (mg) = Molarity (mol/L) × Volume (L) × MW ( g/mol ) × 1000 (mg/g)

-

Mass (mg) = 0.010 mol/L × 0.001 L × 634.84 g/mol × 1000 mg/g = 6.35 mg

-

-

Weighing: On a calibrated analytical balance, carefully weigh the calculated mass of the compound into a sterile, appropriately sized amber glass vial.

-

Expertise Note: Using an amber vial or wrapping a clear vial in foil is a precautionary measure to protect potentially light-sensitive compounds.

-

-

Dissolution: Add the calculated volume (1 mL) of anhydrous DMSO to the vial containing the compound. Cap the vial securely.

-

Mixing: Vortex the solution vigorously for 1-2 minutes. This initial mechanical agitation is often sufficient for many compounds.[2]

-

Assisted Dissolution (If Necessary): If solid particles are still visible, place the vial in a room temperature water bath sonicator for 10-15 minutes.[2][10]

-

Causality: Sonication uses ultrasonic waves to create micro-cavitations in the solvent, providing localized energy that facilitates the breakdown of the compound's crystal lattice structure, thereby aiding dissolution. Gentle warming to 37°C can also be used, but must be done with caution as heat can degrade some compounds.[2]

-

-

Visual Confirmation: Hold the vial against a light source to perform a final visual inspection. The solution must be completely clear and free of any visible particulates or haze. This step is a critical quality control measure.[10]

Aliquoting and Long-Term Storage

To preserve the integrity of the master stock, it is crucial to avoid repeated freeze-thaw cycles, which can degrade the compound or introduce moisture.[9][11]

-

Aliquoting: Immediately after confirming complete dissolution, divide the master stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile polypropylene microcentrifuge tubes.

-

Storage: Label the aliquots clearly and store them at -80°C for long-term stability or at -20°C for short-term use.

-

Guideline: As a general rule, compounds in DMSO are stable for approximately 6 months at -80°C and 1 month at -20°C.[12] However, the specific stability of 3-O-Coumaroylarjunolic acid should be validated if stored for extended periods.

-

Preparation of Working Solutions for Assays

Diluting a high-concentration DMSO stock into an aqueous buffer or cell culture medium is a frequent point of failure where the compound can precipitate. The following protocol minimizes this risk.

The Dilution Principle: Solvent Environment

Caption: Correct vs. Incorrect method for aqueous dilution.

Step-by-Step Dilution

-

Prepare Diluent: Place the required volume of the final aqueous solution (e.g., cell culture medium, PBS buffer) into a sterile conical tube.

-

Add Stock to Diluent: While vortexing the aqueous solution, add the small volume of the DMSO stock solution directly into the liquid.[10][13]

-

Causality: This method ensures that the DMSO stock is rapidly and evenly dispersed into a large volume where the solvent environment remains predominantly aqueous, preventing the hydrophobic compound from crashing out of solution. Adding the aqueous solution to the small volume of DMSO stock creates a temporary, intermediate solvent mixture that may not be sufficient to maintain solubility.

-

-

Final DMSO Concentration: Always calculate the final percentage of DMSO in your working solution. For most cell-based assays, this should be kept below 0.5%, with ≤0.1% being ideal to avoid solvent-induced cytotoxicity or off-target effects.[12][13]

-

Vehicle Control: It is imperative to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the test samples to account for any effects of the solvent itself.[2]

Troubleshooting

| Problem | Possible Cause | Recommended Solution |

| Compound fails to dissolve in DMSO | Insufficient mixing; compound may require more energy to dissolve. | Continue vortexing. Use a bath sonicator for 15-30 minutes. Gentle warming (37°C) can be attempted cautiously.[2] |

| Precipitation upon dilution into aqueous media | Incorrect dilution technique; final concentration is above solubility limit. | Ensure you are adding the DMSO stock to the aqueous buffer while vortexing.[10] Try preparing a lower final concentration. |

| Inconsistent experimental results | Stock solution degradation; inaccurate initial concentration. | Use freshly prepared stock or a new aliquot. Avoid repeated freeze-thaw cycles. Re-verify initial calculations and weighing. |

References

-

Greenfield Global. (2015, June 17). SAFETY DATA SHEET - Dimethyl Sulfoxide (DMSO). [Link]

-

Valudor Products. (n.d.). Safety Data Sheet: dimethyl sulfoxide. [Link]

-

Kramer, C. G., et al. (2012). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters. [Link]

-

Takara Bio. (2023, December 26). DMSO SDS. [Link]

-

Chemos GmbH & Co.KG. (2024, January 22). Safety Data Sheet: Dimethyl sulfoxide. [Link]

-

Quora. (2018, April 25). How to make a stock solution of a substance in DMSO. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Dimethyl sulfoxide. [Link]

-

Emulate Bio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. [Link]

-

Kozikowski, B. A., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening. [Link]

-

Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening. [Link]

-

Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening. [Link]

-

Kozikowski, B. A., et al. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of Biomolecular Screening. [Link]

-

Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening. [Link]

-

MCE. (n.d.). 3-O-Coumaroylarjunolic acid. [Link]

-

Scribd. (n.d.). Solubility Data of DMSO. [Link]

-

Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO). [Link]

Sources

- 1. 3-O-Coumaroylarjunolic acid | 三萜 | MCE [medchemexpress.cn]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. gchemglobal.com [gchemglobal.com]

- 4. 3-O-Coumaroylarjunolic acid 97% | CAS: 171864-20-3 | AChemBlock [achemblock.com]

- 5. greenfield.com [greenfield.com]

- 6. takarabio.com [takarabio.com]

- 7. valudor.com [valudor.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.cn [medchemexpress.cn]

- 13. emulatebio.com [emulatebio.com]

Application Note: High-Yield Semi-Synthesis of 3-O-Coumaroylarjunolic Acid

Target Audience: Synthetic Chemists, Natural Product Researchers, and Drug Development Professionals Content Type: Advanced Synthetic Protocol & Mechanistic Guide

Introduction and Strategic Rationale

Arjunolic acid (2α, 3β, 23-trihydroxyolean-12-en-28-oic acid) is a pentacyclic triterpenoid renowned for its diverse pharmacological profile, including potent antioxidant and anticancer properties [1]. Derivatization of its A-ring and C-28 carboxylic acid is a proven strategy for enhancing its bioavailability and target specificity. Specifically, the esterification of the C-3 hydroxyl group with phenolic acids, such as p-coumaric acid, yields 3-O-Coumaroylarjunolic acid—a bioactive conjugate with amplified anti-inflammatory potential.

Synthesizing this specific ester presents a classic regioselectivity challenge: arjunolic acid possesses three distinct hydroxyl groups (C-2α, C-3β, C-23) and a carboxylic acid (C-28) [3]. To achieve absolute regiocontrol, this protocol employs an orthogonal protection-deprotection strategy that exploits the inherent steric and electronic differences of the triterpene scaffold.

Mechanistic Causality for Experimental Choices

-

C-28 Protection (Allylation): The carboxylic acid must be masked to prevent the formation of mixed anhydrides during Steglich esterification. An allyl ester is chosen because it can be cleaved under mild, neutral palladium-catalyzed conditions, preserving the sensitive α,β-unsaturated double bond of the coumarate moiety [2].

-

C-23 Protection (Silylation): The C-23 hydroxyl is a primary alcohol (-CH₂OH) and is kinetically the most reactive. Using the bulky tert-butyldimethylsilyl (TBDMS) group ensures 100% chemoselective protection of C-23 over the secondary A-ring hydroxyls [3].

-

C-3 Selective Acylation: The differential reactivity of the A-ring is the linchpin of this synthesis. The C-3β hydroxyl is equatorial and projects outward, whereas the C-2α hydroxyl is axial and sterically encumbered by adjacent methyl groups [4]. By using 1.2 equivalents of p-(TBDMS-oxy)cinnamic acid, acylation occurs exclusively at C-3.

-

Unified Deprotection: By protecting both the C-23 hydroxyl and the coumaric acid phenol with TBDMS groups, a single treatment with TBAF removes both silyl ethers simultaneously, streamlining the final steps.

Synthetic Workflow Visualization

Figure 1: Four-step orthogonal synthetic workflow for 3-O-Coumaroylarjunolic acid.

Step-by-Step Experimental Protocols

Note: All reactions should be carried out under an inert argon atmosphere using anhydrous solvents.

Step 1: Synthesis of Arjunolic Acid 28-Allyl Ester (Intermediate 2)

-

Dissolve 5.0 g (10.2 mmol) of Arjunolic acid in 50 mL of anhydrous DMF.

-

Add 2.8 g (20.4 mmol, 2.0 eq) of anhydrous K₂CO₃ and stir for 15 minutes at room temperature.

-

Dropwise, add 1.06 mL (12.2 mmol, 1.2 eq) of allyl bromide.

-

Stir the suspension for 4 hours.

-

Self-Validation: Quench a 0.1 mL aliquot in water, extract with EtOAc, and run TLC (Hexane:EtOAc 1:1). The product should show a higher Rf than the highly polar arjunolic acid.

-

Workup: Pour the mixture into 200 mL of ice water. Extract with EtOAc (3 × 100 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography to yield a white solid.

Step 2: Selective Silylation of C-23 (Intermediate 3)

-

Dissolve 4.5 g (8.5 mmol) of Intermediate 2 in 60 mL of anhydrous DCM.

-

Add 1.45 g (21.2 mmol, 2.5 eq) of imidazole and cool the flask to 0 °C.

-

Slowly add 1.41 g (9.3 mmol, 1.1 eq) of TBDMS-Cl dissolved in 10 mL of DCM.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Self-Validation: ¹H NMR of the crude must show a dominant singlet at ~0.89 ppm (9H, t-butyl) and the disappearance of the primary -OH proton, confirming C-23 protection.

-

Workup: Quench with saturated aqueous NH₄Cl. Extract with DCM, dry, and evaporate. Flash chromatography (Hexane:EtOAc 8:2) yields the pure product.

Step 3: Regioselective C-3 Acylation (Intermediate 4)

-

Dissolve 3.0 g (4.6 mmol) of Intermediate 3 and 1.53 g (5.5 mmol, 1.2 eq) of p-(TBDMS-oxy)cinnamic acid in 40 mL of anhydrous DCM.

-

Add 1.32 g (6.9 mmol, 1.5 eq) of EDC·HCl and 112 mg (0.92 mmol, 0.2 eq) of DMAP.

-

Stir at room temperature for 12 hours.

-

Self-Validation: The equatorial C-3β proton will experience a strong anisotropic deshielding effect from the ester carbonyl, shifting downfield from ~3.2 ppm to ~4.6 ppm (doublet, J≈11 Hz) in ¹H NMR [4]. The C-2α proton signal remains relatively unchanged, proving absolute regiocontrol.

-

Workup: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry and concentrate. Purify via silica gel chromatography.

Step 4: Global Deprotection to Target Compound

Part A: Desilylation

-

Dissolve 2.5 g (2.7 mmol) of Intermediate 4 in 25 mL of THF at 0 °C.

-

Add 8.1 mL of a 1.0 M TBAF solution in THF (8.1 mmol, 3.0 eq). Stir for 2 hours at room temperature.

-

Concentrate and pass through a short silica plug to remove tetrabutylammonium salts.

Part B: Deallylation

-

Dissolve the desilylated intermediate in 20 mL of anhydrous THF.

-

Add 2.35 mL (27.0 mmol, 10.0 eq) of morpholine and 156 mg (0.135 mmol, 0.05 eq) of Pd(PPh₃)₄.

-

Stir in the dark at room temperature for 4 hours.

-

Self-Validation: Disappearance of the allyl multiplet at 5.9 ppm and the doublet at 5.2 ppm in ¹H NMR confirms the liberation of the C-28 carboxylic acid.

-

Workup: Concentrate the solvent, acidify with 1M HCl to pH 3, and extract with EtOAc. Purify via preparative HPLC to obtain pure 3-O-Coumaroylarjunolic acid.

Quantitative Data & Reaction Parameters

Table 1: Summary of Reaction Parameters, Equivalents, and Expected Yields

| Step | Transformation | Key Reagents (Equivalents) | Conditions | Expected Yield | Key Analytical Marker (¹H NMR) |

| 1 | C-28 Allylation | Allyl-Br (1.2), K₂CO₃ (2.0) | DMF, RT, 4h | 90 - 94% | Appearance of allyl multiplets at 5.9 ppm and 5.2 ppm. |

| 2 | C-23 Silylation | TBDMS-Cl (1.1), Imidazole (2.5) | DCM, 0 °C → RT, 2h | 85 - 88% | Appearance of t-butyl singlet at ~0.89 ppm (9H). |